Ajmalinium, N(sup 4)-benzyl-, chloride
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Overview
Description
N4-Benzylajmalinium chloride is a quaternary ammonium compound derived from ajmaline, an alkaloid found in the roots of Rauwolfia serpentina. This compound is known for its significant antiarrhythmic properties and has been studied extensively for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N4-Benzylajmalinium chloride can be synthesized by the alkylation of ajmaline with benzyl chloride. The reaction typically involves dissolving ajmaline in ethanol and adding benzyl chloride. The mixture is then incubated at 60°C for about 3 hours, resulting in the formation of N4-Benzylajmalinium chloride as a precipitate .
Industrial Production Methods
The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-Benzylajmalinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides under mild conditions.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of N4-Benzylajmalinium chloride .
Scientific Research Applications
N4-Benzylajmalinium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the synthesis of other complex organic compounds and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N4-Benzylajmalinium chloride involves its interaction with ion channels in cardiac cells, leading to the stabilization of the cardiac rhythm. The compound targets sodium and potassium channels, modulating their activity and preventing abnormal heart rhythms. This action is primarily due to the quaternary ammonium group, which interacts with the ion channels and alters their function .
Comparison with Similar Compounds
Similar Compounds
Ajmaline: The parent compound from which N4-Benzylajmalinium chloride is derived. Ajmaline itself is a potent antiarrhythmic agent.
N4-Benzylajmaline: Another derivative with similar properties but different substituents on the nitrogen atom.
Quaternary Ammonium Compounds: A broad class of compounds with similar structures and properties, used in various applications from disinfectants to phase transfer catalysts
Uniqueness
N4-Benzylajmalinium chloride is unique due to its specific structure, which combines the antiarrhythmic properties of ajmaline with the enhanced stability and reactivity provided by the quaternary ammonium group. This makes it particularly effective in stabilizing cardiac rhythms and offers potential advantages over other similar compounds in therapeutic applications .
Properties
CAS No. |
168610-89-7 |
---|---|
Molecular Formula |
C27H33ClN2O2 |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride |
InChI |
InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1 |
InChI Key |
JHCLKYKERNMDFQ-IOSLNQHJSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-] |
Origin of Product |
United States |
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